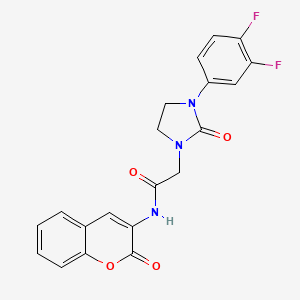
2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-oxo-2H-chromen-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-oxo-2H-chromen-3-yl)acetamide is a useful research compound. Its molecular formula is C20H15F2N3O4 and its molecular weight is 399.354. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Green Synthesis and Characterization
The compound and its derivatives have been synthesized using green chemistry approaches, highlighting their potential for environmentally friendly production methods. For instance, a novel trifluoromethyl-1H-benzo[f]chromene was synthesized using 2-oxoimidazolidine-1,3-disulfonic acid as a catalyst, demonstrating an efficient, solvent-free method for producing chromene derivatives at room temperature, which can be easily recovered and recycled without significant loss of catalytic activity (Massoumi Shahi et al., 2018).
Antimicrobial and Antioxidant Activities
Several studies have synthesized new coumarin derivatives, including thiazolidinone and oxazolidine compounds, to evaluate their antimicrobial and antioxidant properties. For example, new coumarin derivatives were synthesized starting from 4-methyl-7-hydroxycoumarin, and their structures were confirmed by analytical and NMR spectra. These compounds exhibited promising antibacterial activity against common pathogens like E. coli, S. aureus, and B. subtilis, indicating their potential as antimicrobial agents (Hamdi et al., 2012).
Corrosion Inhibition
The compound's derivatives have also been investigated for their potential as corrosion inhibitors, demonstrating the versatility of these molecules in industrial applications. For instance, 2-(alkylsulfanyl)-N-(pyridin-2-yl)acetamide derivatives showed promising results in preventing corrosion in steel coupons in acidic and mineral oil mediums, highlighting their application in protecting materials from corrosion (Yıldırım & Cetin, 2008).
Molecular Docking and Computational Studies
The derivatives of the compound have been subjects of molecular docking and computational studies, aiming to uncover their potential in treating diseases like cancer. Docking studies on synthesized chromeno[4,3-b]pyridine derivatives for breast cancer revealed significant interactions with the target, suggesting some compounds possess high activity against breast cancer cell lines (Ghani et al., 2022).
properties
IUPAC Name |
2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-oxochromen-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N3O4/c21-14-6-5-13(10-15(14)22)25-8-7-24(20(25)28)11-18(26)23-16-9-12-3-1-2-4-17(12)29-19(16)27/h1-6,9-10H,7-8,11H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYAPKMBNFVLOBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)NC2=CC3=CC=CC=C3OC2=O)C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((4-chlorophenyl)thio)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)butanamide](/img/structure/B2454827.png)
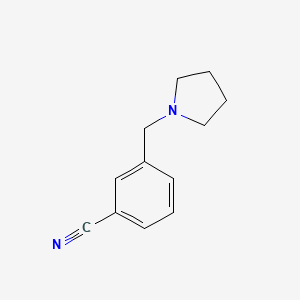
![N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2454830.png)
![(E)-({5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl}methylidene)amino 2,4-dichlorobenzoate](/img/structure/B2454831.png)
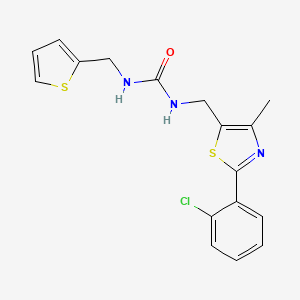
![8-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione](/img/structure/B2454836.png)
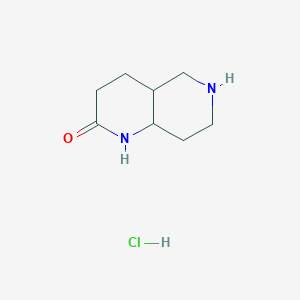
![3-{5-[4-(2,5-dimethylphenyl)piperazin-1-yl]-5-oxopentyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2454839.png)
![3,4-Dimethyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide](/img/structure/B2454840.png)


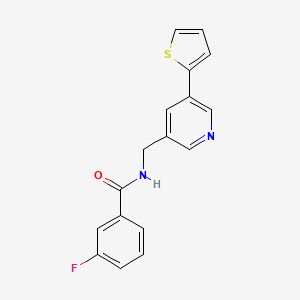
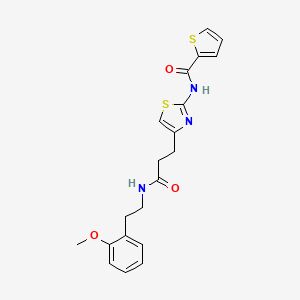
![2-Methyl-3-[[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2454849.png)